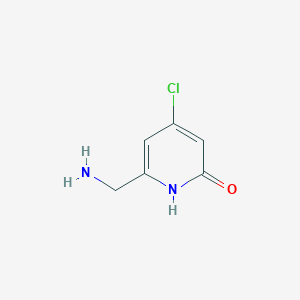
Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate is an organic compound that features a pyrimidine ring substituted with a formyl group at the 5-position and a benzyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate can be achieved through a multi-step process. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the formyl group and the benzyl carbamate moiety. The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl carbamate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Benzyl (2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate): Similar in structure but contains an indole ring instead of a pyrimidine ring.
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate): Contains a fluorobenzyl group and a hydroxy group on the pyrimidine ring.
Uniqueness: Benzyl (2-(5-formylpyrimidin-2-yl)ethyl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and drug design.
Propiedades
Número CAS |
944899-64-3 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
benzyl N-[2-(5-formylpyrimidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H15N3O3/c19-10-13-8-17-14(18-9-13)6-7-16-15(20)21-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,16,20) |
Clave InChI |
LBSABAWTRUKVPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


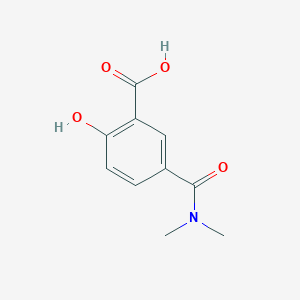

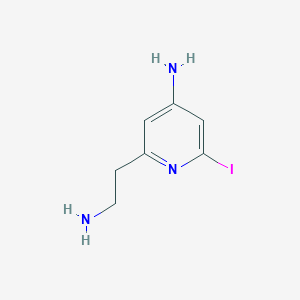
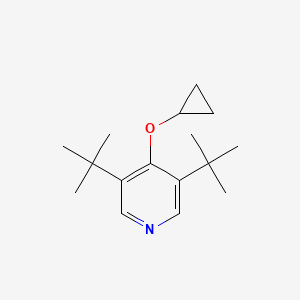
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
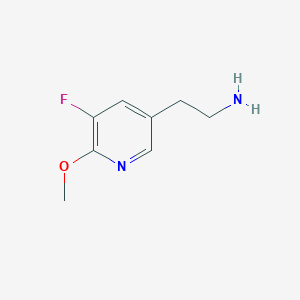
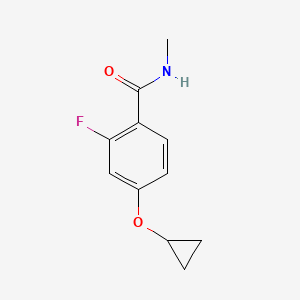
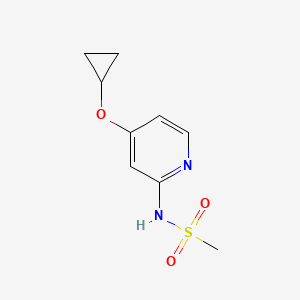
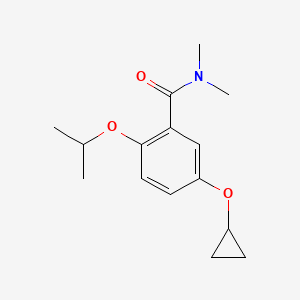
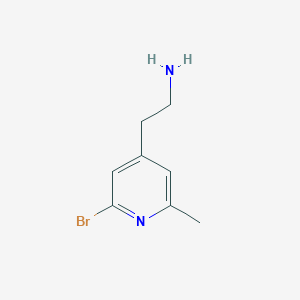
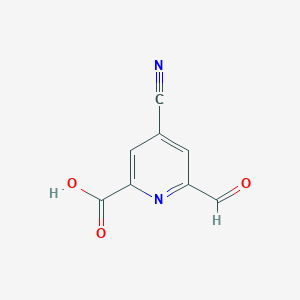

![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
